

An In-depth Technical Guide to Glycerophospho-N-Oleoyl Ethanolamine

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Compound of Interest

Compound Name: *Glycerophospho-N-Oleoyl Ethanolamine*

Cat. No.: *B1663049*

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Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GNOE) is a member of the N-acyl-glycerophosphoethanolamine family of lipids. It serves as a crucial precursor to the bioactive lipid amide, Oleoyl Ethanolamide (OEA), a molecule that has garnered significant interest in the scientific community for its role in regulating appetite, body weight, and lipid metabolism. This technical guide provides a comprehensive overview of the molecular characteristics of GNOE, its biosynthetic pathway, and the downstream signaling of its product, OEA.

Molecular Profile

The fundamental molecular properties of **Glycerophospho-N-Oleoyl Ethanolamine** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C23H46NO7P	[1][2][3]
Molecular Weight	479.6 g/mol	[1][2][4]
Formal Name	mono(2,3-dihydroxypropyl)- mono[2-[[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester phosphoric acid	[1]
CAS Number	201738-24-1	[1][2]

Biosynthesis and Signaling Pathway

Glycerophospho-N-Oleoyl Ethanolamine is an intermediate in the biosynthesis of Oleoyl Ethanolamide (OEA). This process is initiated by the N-acylation of a glycerophosphoethanolamine. Subsequently, GNOE is hydrolyzed to yield OEA. OEA then acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that plays a pivotal role in lipid metabolism and energy homeostasis.

The signaling pathway from GNOE to the activation of PPAR α is depicted below:



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Biosynthesis of OEA from GNOE and subsequent PPAR α signaling pathway.

Experimental Protocols

The study of **Glycerophospho-N-Oleoyl Ethanolamine** and its metabolites often involves their isolation, identification, and quantification from biological matrices. While a detailed, step-

by-step protocol for the chemical synthesis of GNOE is not readily available in the public domain, this section outlines the key experimental methodologies employed by researchers in this field.

Enzymatic Synthesis of N-Acyl-Glycerophosphoethanolamines

In biological systems, the formation of N-acyl-glycerophosphoethanolamines, including GNOE, is catalyzed by N-acyltransferases. These enzymes transfer a fatty acyl group from a donor lipid to the amino group of a glycerophosphoethanolamine. While a specific protocol for GNOE is not detailed, the general approach for the enzymatic synthesis of related structured phospholipids can be adapted. This often involves the use of lipases or phospholipases in a controlled reaction environment to facilitate the desired acylation.

Isolation and Purification

The isolation of GNOE and other lipids from biological samples typically employs liquid-liquid extraction techniques. A common method involves the homogenization of the tissue or cell sample in a solvent system, such as a mixture of chloroform and methanol, to extract the lipid fraction. Further purification can be achieved through solid-phase extraction (SPE) or chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

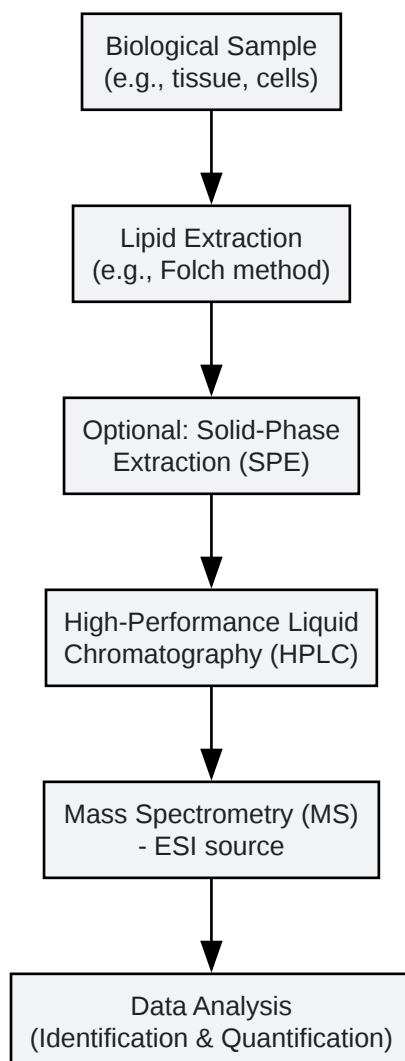
Analytical Methods for Identification and Quantification

The primary analytical technique for the sensitive and specific detection and quantification of **Glycerophospho-N-Oleoyl Ethanolamine** and its downstream metabolite OEA is Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Sample Preparation:** Biological samples (e.g., tissue homogenates, plasma) are first subjected to lipid extraction.
- **Chromatographic Separation:** The lipid extract is then injected into an HPLC system, typically with a reverse-phase column (e.g., C18), to separate the different lipid species.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for these

molecules. The mass spectrometer can be operated in full-scan mode to identify compounds based on their mass-to-charge ratio (m/z) or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and specificity.

The workflow for the analysis of GNOE and related N-acylethanolamines is illustrated below:



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General workflow for the analysis of **Glycerophospho-N-Oleoyl Ethanolamine**.

Conclusion

Glycerophospho-N-Oleoyl Ethanolamine is a key intermediate in a significant biological pathway that influences energy metabolism and feeding behavior through its conversion to

OEA and subsequent activation of PPAR α . A thorough understanding of its molecular properties and the experimental methodologies for its study is essential for researchers in the fields of lipidomics, metabolic disorders, and drug development. The information presented in this guide serves as a foundational resource for professionals working with this important class of lipids.

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